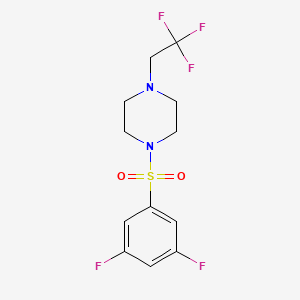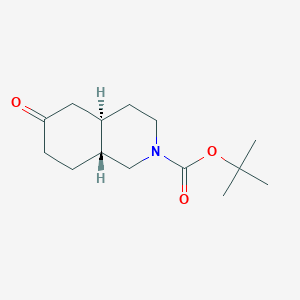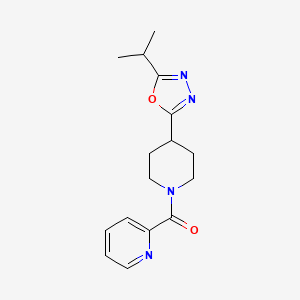
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound with a complex structure . It contains an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring. The piperidine ring is then attached to a pyridine ring via a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including an oxadiazole ring and a piperidine ring. The isopropyl group is attached to the oxadiazole ring, and the piperidine ring is connected to a pyridine ring via a methanone group .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
- The synthesis of novel heterocyclic compounds, including those related to "(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone," focuses on creating bioactive molecules with potential therapeutic applications. Studies report on the preparation of such compounds and their structural characterization using techniques like IR, NMR, LC-MS, and X-ray diffraction, highlighting their potential in drug development due to their diverse biological activities (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
- Some derivatives of the core structure have been synthesized and evaluated for their antimicrobial properties. These studies indicate that modifications to the chemical structure can result in compounds with significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of certain substituents, such as the methoxy group, has been associated with enhanced antimicrobial efficacy (Satyender Kumar et al., 2012).
Molecular Interaction Studies
- Research on the molecular interaction of similar compounds with biological receptors provides insight into their potential therapeutic mechanisms. For example, studies on cannabinoid receptor antagonists reveal the importance of molecular conformations and the role of specific substituents in binding interactions, offering a foundation for designing drugs with targeted biological effects (J. Shim et al., 2002).
Heterocyclic Core Replacement in Drug Design
- Replacing the central phenyl core of certain antagonists with heterocyclic rings has been explored to develop high-affinity, selective drugs. This approach has shown promise in crossing the blood-brain barrier and achieving receptor occupancy, indicating its potential in creating effective central nervous system (CNS) drugs (Devin M Swanson et al., 2009).
Metabolic Pathways and Drug Metabolism
- Understanding the metabolism and biotransformation of compounds is crucial for drug development. Studies on similar compounds have elucidated metabolic pathways involving oxidation, hydroxylation, and conjugation processes. This information is vital for predicting the pharmacokinetics and potential interactions of new drugs within biological systems (Benjamin M Johnson et al., 2008).
Propiedades
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBDIFRKAQGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

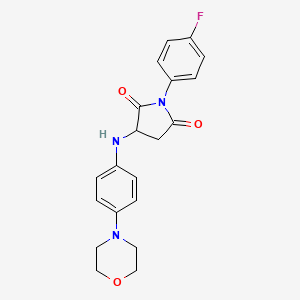
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
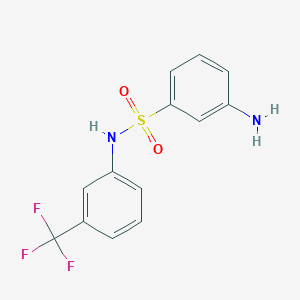
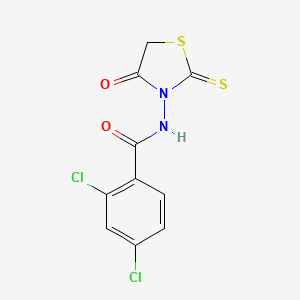
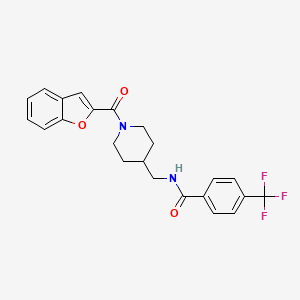
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
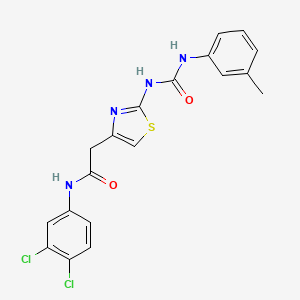
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)
